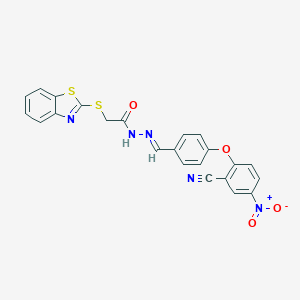![molecular formula C20H17ClN2O3S B423154 N'~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE](/img/structure/B423154.png)
N'~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{3-[(2-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide is a chemical compound with the molecular formula C20H17ClN2O3S and a molecular weight of 400.887 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group, a benzylidene group, and a benzenesulfonohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(2-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide typically involves the reaction of 2-chlorobenzyl alcohol with 3-formylbenzenesulfonohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N’-{3-[(2-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[(2-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N’-{3-[(2-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{3-[(2-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N’-{3-[(2-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide can be compared with other similar compounds, such as:
N’-{3-[(4-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide: Similar structure but with a different position of the chlorine atom.
N’-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzenesulfonohydrazide: Contains an additional ethoxy group.
N’-{3-[(4-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide: Another positional isomer with different biological activities.
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of N’-{3-[(2-chlorobenzyl)oxy]benzylidene}benzenesulfonohydrazide.
Properties
Molecular Formula |
C20H17ClN2O3S |
|---|---|
Molecular Weight |
400.9g/mol |
IUPAC Name |
N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN2O3S/c21-20-12-5-4-8-17(20)15-26-18-9-6-7-16(13-18)14-22-23-27(24,25)19-10-2-1-3-11-19/h1-14,23H,15H2/b22-14+ |
InChI Key |
LENAKZUOKGUZAG-HYARGMPZSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B423071.png)
![2-METHOXY-6-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423073.png)
![2-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423074.png)

![N'-[(E)-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]benzenesulfonohydrazide](/img/structure/B423077.png)

![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423081.png)
![2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423082.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423085.png)
![3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423087.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423090.png)
![N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423091.png)
![9-[3-chloro-5-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423093.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423094.png)
